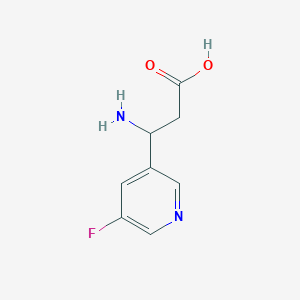

3-Amino-3-(5-fluoropyridin-3-yl)propanoic acid

説明

特性

分子式 |

C8H9FN2O2 |

|---|---|

分子量 |

184.17 g/mol |

IUPAC名 |

3-amino-3-(5-fluoropyridin-3-yl)propanoic acid |

InChI |

InChI=1S/C8H9FN2O2/c9-6-1-5(3-11-4-6)7(10)2-8(12)13/h1,3-4,7H,2,10H2,(H,12,13) |

InChIキー |

NIDDRSSFYRBQIU-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=NC=C1F)C(CC(=O)O)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by fluorination . The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, which is essential for its application in various industries. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired quality.

化学反応の分析

Types of Reactions

3-Amino-3-(5-fluoropyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The fluoropyridine ring can be reduced under specific conditions.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives.

科学的研究の応用

Pharmaceutical Applications

-

Drug Development :

- 3-Amino-3-(5-fluoropyridin-3-yl)propanoic acid is being explored for its potential as a drug candidate due to its ability to modulate enzymatic activity and receptor signaling pathways. Studies have indicated that it may exhibit neuroprotective effects, making it a candidate for treating neurological disorders such as Alzheimer's disease.

-

Enzyme Inhibition :

- Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic diseases. For instance, studies have shown that it can interact with enzymes like glutamate decarboxylase, potentially influencing neurotransmitter levels .

-

Receptor Modulation :

- The compound has shown promise in modulating receptor activity, particularly in the context of GABA receptors. This modulation could be beneficial for developing treatments for anxiety and depression.

Biochemical Research Applications

- Biochemical Studies :

- Structural Biology :

Case Studies

作用機序

The mechanism of action of 3-Amino-3-(5-fluoropyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine ring can interact with active sites, while the amino and carboxyl groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Pyridine-Based Analogs

(a) 3-Amino-3-(pyridin-3-yl)propanoic Acid

- Structure : Pyridine ring without fluorine substitution.

- Molecular Formula : C₈H₁₀N₂O₂.

- Molecular Weight : 166.18 g/mol.

- Key Differences: Absence of fluorine reduces electronegativity and may decrease bioavailability.

(b) Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

- Structure : Contains a 5-fluoropyridine ring but as a methyl ester (esterified carboxylic acid).

- Molecular Formula : C₉H₁₀FN₂O₂ (inferred from ).

- Key Differences : Esterification increases lipophilicity compared to the free acid form, which may enhance cell membrane permeability. However, the ester must undergo hydrolysis in vivo to release the active carboxylic acid.

Fluorinated Phenyl Derivatives

(a) (R)-3-Amino-3-(3-fluorophenyl)propanoic Acid

- Structure : Fluorine on a phenyl ring instead of pyridine.

- Molecular Formula: C₉H₁₀FNO₂ (similarity score 1.00 in ).

- The fluorine’s position (meta vs. para) also affects electronic distribution.

(b) (R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic Acid

Heterocyclic Variants

(a) 3-Amino-3-(5-methyl-furan-2-yl)propanoic Acid

- Structure : Furan ring with a methyl group.

- Molecular Formula: C₈H₁₁NO₃ (inferred from ).

- Key Differences : The oxygen-rich furan ring lacks the aromatic nitrogen of pyridine, reducing basicity. The methyl group enhances hydrophobicity but may limit solubility.

(b) 3-Amino-3-(2-bromo-5-fluorophenyl)propanoic Acid

- Structure : Bromine and fluorine on a phenyl ring.

- Molecular Formula: C₉H₈BrFNO₂ (inferred from ).

Comparative Data Table

Research Implications

- Pharmacological Potential: Fluorine in the 5-position of pyridine may improve target selectivity in enzyme inhibitors (e.g., kinases).

- Synthetic Challenges : Introducing fluorine to pyridine requires precise regioselective methods, as seen in intermediates like 3-(pyridin-4-yl)acrylic acid.

- Structure-Activity Relationships (SAR) : Substituents on the aromatic ring critically modulate bioactivity. For example, -CF₃ groups () enhance potency but may reduce solubility.

生物活性

3-Amino-3-(5-fluoropyridin-3-yl)propanoic acid, also known as (2S)-2-amino-3-(5-fluoropyridin-3-yl)propanoic acid, is an amino acid derivative characterized by the incorporation of a fluorinated pyridine moiety. This compound has garnered attention in medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities, particularly in enzyme inhibition and receptor interactions.

- Molecular Formula : C_8H_9FN_2O_2

- Molecular Weight : Approximately 184.17 g/mol

- Structure : Contains an amino group, a propanoic acid moiety, and a 5-fluoropyridine ring.

The presence of the fluoropyridine moiety enhances the compound's lipophilicity and enables specific interactions with biological targets, which can lead to modulation of various signaling pathways within cells.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory activity. The compound's binding affinity to various enzymes is a focal point of ongoing studies, which aim to elucidate its mechanism of action. The interactions may involve:

- Competitive Inhibition : Where the compound competes with natural substrates for binding sites on enzymes.

- Allosteric Modulation : Where binding at one site affects the activity at another site on the enzyme.

These mechanisms suggest potential therapeutic applications in treating diseases characterized by dysregulated enzymatic activity .

Receptor Binding

The compound's ability to bind to specific receptors is another area of interest. The fluorinated pyridine ring may enhance receptor selectivity and binding affinity, making it a candidate for further exploration in drug development. Studies are investigating its potential role in modulating receptor activity related to neurological disorders and other conditions.

Study on Neuroprotective Effects

A notable study investigated the neuroprotective effects of this compound in a mouse model of neurodegeneration. The results indicated that administration of the compound led to:

- Reduced neuronal apoptosis.

- Enhanced cognitive function in behavioral tests.

This suggests that the compound may have therapeutic potential in conditions such as Alzheimer's disease or other neurodegenerative disorders .

Interaction with Nrf2 Pathway

Another research focus has been on the compound's interaction with the Nrf2 pathway, known for its role in cellular antioxidant responses. Preliminary findings indicate that this compound may activate Nrf2, leading to:

- Upregulation of antioxidant enzymes.

- Decreased oxidative stress markers in cellular models.

These findings underscore its potential role as an antioxidant agent .

Summary of Biological Activities

| Activity Type | Description | Potential Applications |

|---|---|---|

| Enzyme Inhibition | Competitive and allosteric inhibition | Treatment of metabolic disorders |

| Receptor Binding | Modulation of receptor activity | Neurological disorder therapies |

| Neuroprotection | Reduction of neuronal apoptosis | Alzheimer's disease treatment |

| Antioxidant Activity | Activation of Nrf2 pathway | Protection against oxidative stress |

Comparison with Related Compounds

| Compound Name | Molecular Weight (g/mol) | Key Activities |

|---|---|---|

| This compound | 184.17 | Enzyme inhibition, receptor binding |

| 3-Amino-3-(6-fluoropyridin-3-yl)propanoic acid | 184.17 | Similar activities; ongoing studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。